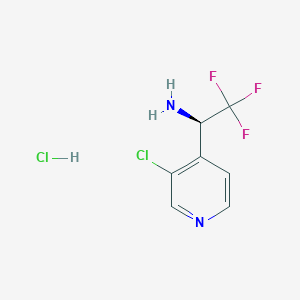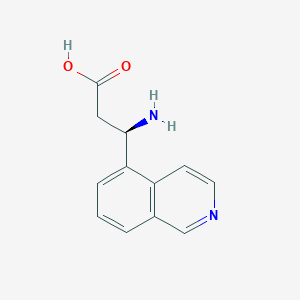
(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid: is a chiral amino acid derivative that features an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Formation of the Amino Acid Backbone: The isoquinoline derivative undergoes a series of reactions to introduce the amino acid backbone. This may involve steps such as alkylation, reduction, and amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Utilizing catalytic processes to improve yield and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives and modified amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
Isoquinoline Derivatives: Other compounds containing the isoquinoline moiety, which may have similar chemical properties but different biological effects.
Uniqueness: The uniqueness of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid lies in its chiral nature and the presence of the isoquinoline moiety, which together confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(3R)-3-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
ZYAHQEKWBMGZPI-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
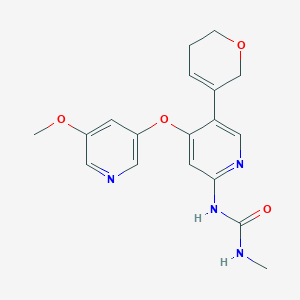
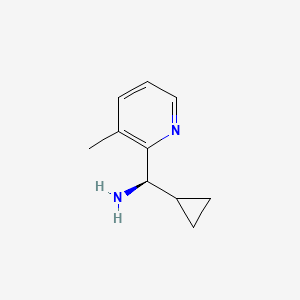
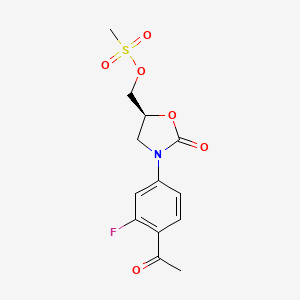

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

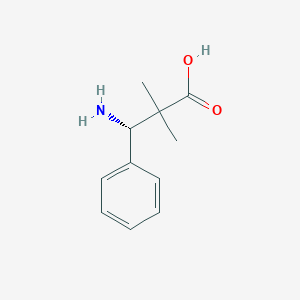
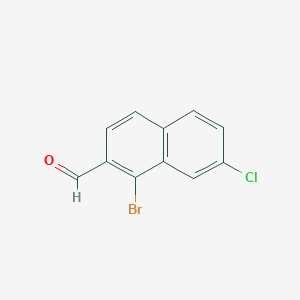

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
